molecular formula C22H35Cl2FN2O2 B2673294 1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1351602-42-0

1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No. B2673294
CAS RN: 1351602-42-0
M. Wt: 449.43
InChI Key: KMNLGZFDSHRWAX-UHFFFAOYSA-N
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Description

1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C22H35Cl2FN2O2 and its molecular weight is 449.43. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Properties and Synthesis

One line of research has focused on the synthesis and pharmacological evaluation of derivatives related to this compound, aiming to understand its interactions within biological systems, particularly its antagonist activity against certain receptors. Studies such as those conducted by Watanabe et al. (1992) have synthesized and evaluated derivatives for their 5-HT2 antagonist activity, offering insights into potential applications in neurological and psychiatric disorders (Watanabe et al., 1992).

Additionally, research efforts like those by Ironside et al. (2002) have developed robust processes for the synthesis of related compounds, highlighting the importance of efficient production methods in pharmaceutical development (Ironside et al., 2002).

Anticancer and Antimicrobial Activities

The compound's derivatives have been explored for their potential anticancer and antimicrobial activities. Research by Lv et al. (2019) investigated heterocyclic compounds derived from similar structures for their anti-bone cancer activity, employing molecular docking to predict their effectiveness (Lv et al., 2019). Similarly, Bektaş et al. (2010) synthesized triazole derivatives to assess their antimicrobial properties, contributing to the search for new treatments against resistant microbial strains (Bektaş et al., 2010).

properties

IUPAC Name

1-[2-(2-bicyclo[2.2.1]heptanyl)ethoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33FN2O2.2ClH/c23-20-3-5-21(6-4-20)25-10-8-24(9-11-25)15-22(26)16-27-12-7-19-14-17-1-2-18(19)13-17;;/h3-6,17-19,22,26H,1-2,7-16H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNLGZFDSHRWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CCOCC(CN3CCN(CC3)C4=CC=C(C=C4)F)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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